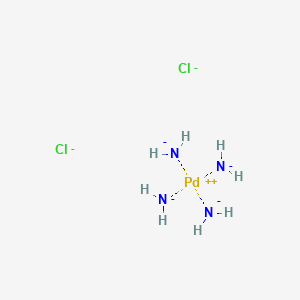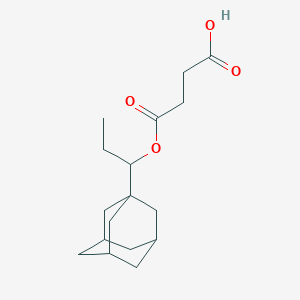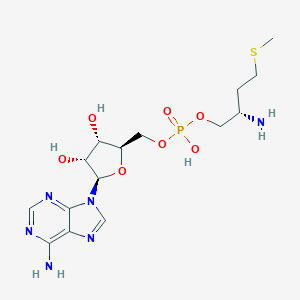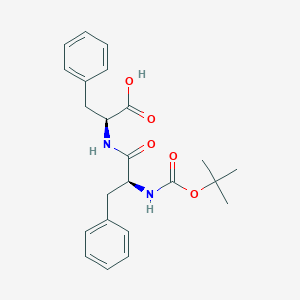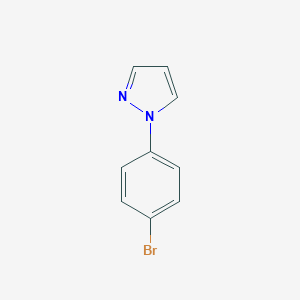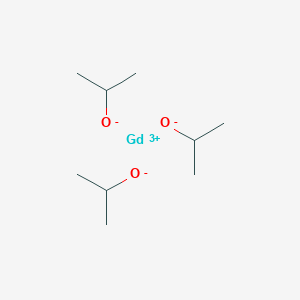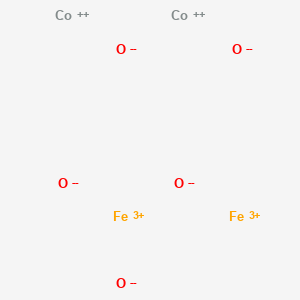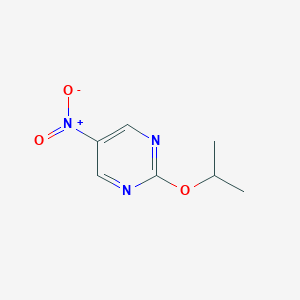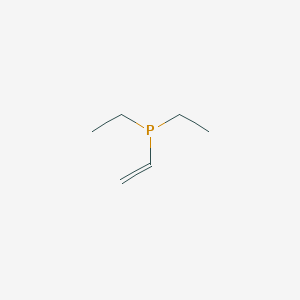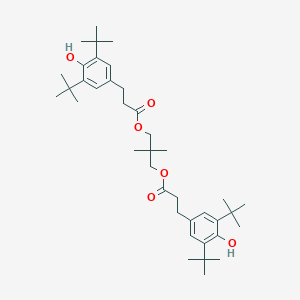
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), also known as Irganox 1098, is a synthetic antioxidant commonly used in the polymer industry. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, and ethyl acetate. Irganox 1098 is widely used in the production of plastics, rubber, and other materials to prevent degradation caused by oxidation.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the inhibition of free radical formation and the termination of free radical chain reactions. It works by donating hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing further damage to the polymer.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has low toxicity and is not expected to have any significant biochemical or physiological effects on humans. However, it may cause skin irritation and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 in lab experiments include its high stability, low volatility, and effectiveness in preventing polymer degradation. Its limitations include its relatively high cost and the need for specialized equipment and procedures to handle it safely.
Zukünftige Richtungen
Future research on 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 could focus on its potential applications in new areas such as medicine and biotechnology. It could also involve the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies could investigate the long-term effects of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 on the environment and human health.
Synthesemethoden
The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at elevated temperatures and under an inert atmosphere to prevent oxidation of the reactants.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to be effective in protecting polymers from degradation caused by heat, light, and oxygen. It is also used in the food industry as a preservative to prevent oxidation of fats and oils.
Eigenschaften
CAS-Nummer |
10493-50-2 |
|---|---|
Produktname |
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
Molekularformel |
C39H60O6 |
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-dimethylpropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C39H60O6/c1-35(2,3)27-19-25(20-28(33(27)42)36(4,5)6)15-17-31(40)44-23-39(13,14)24-45-32(41)18-16-26-21-29(37(7,8)9)34(43)30(22-26)38(10,11)12/h19-22,42-43H,15-18,23-24H2,1-14H3 |
InChI-Schlüssel |
BYOVXTQEHIZGIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Andere CAS-Nummern |
10493-50-2 |
Synonyme |
Bis[3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propionic acid]2,2-dimethyltrimethylene ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



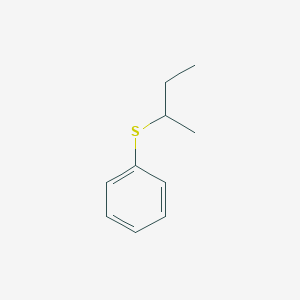

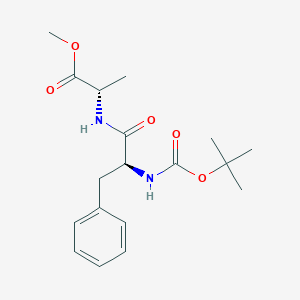
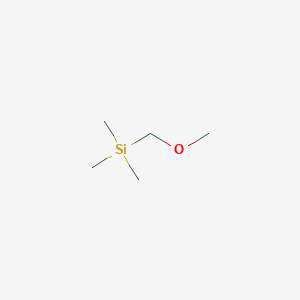
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
